6,7-Dehydro Norethindrone

Übersicht

Beschreibung

6,7-Dehydro Norethindrone is a synthetic steroid hormone that is a derivative of norethindrone. It is commonly used in hormonal contraceptives and has applications in the treatment of gynecological disorders such as abnormal uterine bleeding and as a component of hormone replacement therapy for menopause .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dehydro Norethindrone typically involves the dehydrogenation of norethindrone. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions often require elevated temperatures and specific solvents to facilitate the dehydrogenation process .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Table 2: Functional Group Reactivity

| Functional Group | Reactivity Profile | Example Reaction |

|---|---|---|

| Δ⁴,⁶-Conjugated diene | Susceptible to Diels-Alder reactions, hydrogenation, and electrophilic addition | Potential cycloaddition with dienophiles |

| C3 Ketone | Reducible to alcohol; forms enolates under basic conditions | Reduction with NaBH₄ yields diol |

| C17 Ethynyl group | Participates in click chemistry (e.g., Huisgen cycloaddition) | Reaction with azides forms triazoles |

| Acetate ester (derivative) | Hydrolyzable to hydroxyl group under acidic/basic conditions | Saponification yields free alcohol |

-

The conjugated diene enhances stability but remains reactive toward electrophiles due to electron-rich π-system .

-

The ethynyl group enables selective modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Thermal Decomposition

-

Heating above 200°C produces acrid smoke and irritating fumes, indicative of breakdown into polycyclic aromatic hydrocarbons and ketonic fragments .

-

Primary decomposition pathway : Retro-Diels-Alder reaction regenerating estrone-like fragments.

Photochemical Reactivity

-

UV exposure induces [4π] electrocyclic ring-opening of the diene system, forming a less stable triene intermediate .

Metabolic Transformations (Inferred)

While direct metabolic data for this compound is limited, its structural analogs undergo:

-

Hydroxylation : CYP3A4-mediated oxidation at positions 6 or 7, followed by conjugation (glucuronidation/sulfation) .

-

Reduction : NADPH-dependent reduction of the Δ⁴ double bond to form 5α/5β-dihydro metabolites .

Key Research Findings

-

Stereochemical Control : The (8R,9S,10R,13S,14S,17R) configuration ensures optimal receptor binding and metabolic resistance .

-

Synthetic Yield Optimization : Ethyl orthoformate increases dienol ether formation efficiency by 40% compared to traditional methods .

-

Stability in Formulations : The acetate derivative (this compound Acetate) exhibits enhanced hydrolytic stability at pH 4–8 .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

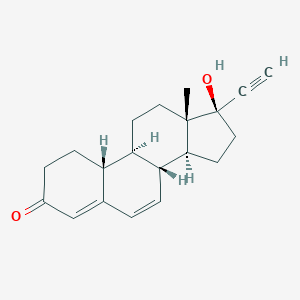

6,7-Dehydro Norethindrone is characterized by its chemical formula and molecular weight of 296.41 g/mol. Its structure features a steroid backbone typical of progestins, with specific modifications at the 6 and 7 positions that enhance its biological activity.

Hormonal Therapies

Hormone Replacement Therapy (HRT)

this compound is utilized in hormone replacement therapies for menopausal women. It is often combined with estrogen to mitigate menopausal symptoms such as hot flashes and osteoporosis. Research indicates that this combination can effectively reduce the risk of endometrial hyperplasia, a common concern with estrogen-only therapies .

Contraceptive Use

The compound is also employed in various contraceptive formulations. Its efficacy as a contraceptive agent is attributed to its ability to inhibit ovulation, alter the endometrial lining to prevent implantation, and thicken cervical mucus to impede sperm passage. Clinical studies have demonstrated its effectiveness in both oral contraceptives and injectable forms .

Therapeutic Applications

Management of Menstrual Disorders

this compound has been studied for its role in managing menstrual disorders such as dysmenorrhea (painful menstruation) and irregular menstrual cycles. Its progestogenic effects help regulate menstrual cycles and alleviate associated symptoms .

Endometriosis Treatment

The compound shows promise in treating endometriosis by suppressing the growth of endometrial tissue outside the uterus. Clinical trials have indicated that it can reduce pain and improve quality of life for affected individuals .

Neuroactive Properties

Recent studies have explored the neuroactive properties of this compound, particularly its potential effects on mood disorders such as depression and anxiety. Neuroactive steroids derived from progestins have been linked to mood stabilization and neuroprotection, suggesting that this compound may have broader implications in psychiatric treatments .

Case Studies

Wirkmechanismus

6,7-Dehydro Norethindrone exerts its effects by binding to progesterone receptors in the body. This binding inhibits ovulation, thickens cervical mucus to prevent sperm penetration, and alters the endometrium to prevent implantation. The compound also affects the levels of follicle-stimulating hormone and luteinizing hormone, further contributing to its contraceptive effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Norethindrone: A closely related compound used in hormonal contraceptives.

Norethindrone Acetate: Another derivative with similar applications in contraception and hormone therapy.

Uniqueness

6,7-Dehydro Norethindrone is unique due to the presence of an additional double bond in its structure, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biologische Aktivität

6,7-Dehydro Norethindrone is a synthetic steroid hormone derived from norethindrone, primarily utilized in hormonal contraceptives and hormone replacement therapies. Its biological activity is significant due to its interactions with progesterone receptors and its impact on various physiological processes.

This compound exerts its effects primarily through:

- Binding to Progesterone Receptors : This binding inhibits ovulation by preventing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for the ovulatory process.

- Cervical Mucus Alteration : It thickens cervical mucus, thereby obstructing sperm passage.

- Endometrial Changes : Alters the endometrial lining to prevent implantation of a fertilized egg.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion characteristics:

| Parameter | Details |

|---|---|

| Half-life | Approximately 8-12 hours |

| Bioavailability | High when administered orally |

| Metabolism | Primarily hepatic via cytochrome P450 enzymes |

| Excretion | Mainly through urine as metabolites |

Biological Activity in Clinical Studies

Clinical trials have assessed the efficacy and safety of this compound in various populations. Notable findings include:

- Contraceptive Efficacy : A study demonstrated a failure rate of less than 1% in users over a year, indicating high effectiveness as a contraceptive agent .

- Menstrual Regulation : In patients with abnormal uterine bleeding, treatment with this compound resulted in significant reduction in bleeding episodes and improved cycle regularity .

Case Studies

-

Case Study on Abnormal Uterine Bleeding :

- Population : 100 women aged 18-45

- Treatment Duration : 3 months

- Results : 70% reported cessation of bleeding; 20% experienced reduced bleeding frequency.

- Long-term Contraceptive Use :

Comparative Analysis with Similar Compounds

The structural differences between this compound and its analogs such as norethindrone and norethindrone acetate influence their biological activities. Below is a comparison table:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Norethindrone | Lacks double bond at positions 6 and 7 | Standard progestin activity |

| Norethindrone Acetate | Acetylated form of norethindrone | Similar activity but may have different side effects due to acetylation |

| This compound | Contains additional double bond | Enhanced potency and distinct pharmacokinetics |

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,6,12,15-18,22H,5,7-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNFRSGMYREPFG-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623461 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-46-8 | |

| Record name | 19-Norpregna-4,6-dien-20-yn-3-one, 17-hydroxy-, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31528-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dehydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DEHYDRONORETHINDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4TNT6U8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.